1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone

CAS No.: 392313-21-2

Cat. No.: VC4310144

Molecular Formula: C18H16N2O2S

Molecular Weight: 324.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392313-21-2 |

|---|---|

| Molecular Formula | C18H16N2O2S |

| Molecular Weight | 324.4 |

| IUPAC Name | 1-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |

| Standard InChI | InChI=1S/C18H16N2O2S/c1-12-18(20-16-6-4-3-5-15(16)19-12)23-11-17(21)13-7-9-14(22-2)10-8-13/h3-10H,11H2,1-2H3 |

| Standard InChI Key | MEQYPZKTVIUMTO-UHFFFAOYSA-N |

| SMILES | CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

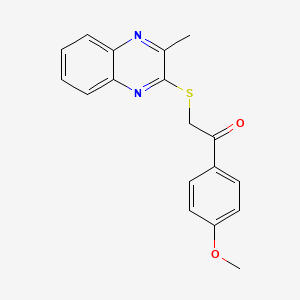

The compound’s systematic IUPAC name is 1-(4-methoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone, reflecting its methoxyphenyl and thiomethylquinoxaline substituents. Its molecular formula, C₁₈H₁₆N₂O₂S, corresponds to a molecular weight of 324.4 g/mol . The structure comprises a quinoxaline core (a bicyclic system with two nitrogen atoms) substituted at position 3 with a methyl group and at position 2 with a thioether-linked ethanone moiety bearing a 4-methoxyphenyl group (Figure 1) .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

The compound’s structure has been validated using ¹H-NMR and IR spectroscopy. For instance:

-

¹H-NMR (500 MHz, CDCl₃): Signals at δ 7.91–7.89 ppm correspond to aromatic protons on the quinoxaline ring, while δ 3.74 ppm aligns with the methoxy group’s protons .

-

IR: A strong absorption band near 1680 cm⁻¹ confirms the carbonyl group (C=O) of the ethanone moiety .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis involves sequential modifications of the quinoxaline nucleus (Figure 2):

-

Formation of 3-Methylquinoxalin-2-one: Reacting o-phenylenediamine with ethyl pyruvate yields 3-methylquinoxaline-2-one .

-

Bromination: Treating the intermediate with bromine generates 3-bromomethylquinoxaline-2-one .

-

Substitution with 4-Hydroxybenzaldehyde: The brominated compound reacts with 4-hydroxybenzaldehyde to form 3-(4-formylphenoxymethyl)quinoxalin-2(1H)-one .

-

Schiff Base Formation: Condensation with substituted aromatic amines produces the final thioether-linked derivative .

Photoinduced Radical Cascade Approach

A metal-free method reported by Singh et al. (2022) employs UV light to facilitate radical-mediated thioalkylation of quinoxalin-2(1H)-ones . This green chemistry approach uses disulfides as sulfur sources, achieving moderate to high yields (58–72%) under mild conditions .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CHCl₃, 0–5°C | 85% |

| Thioalkylation | UV light, EtOAc, room temperature | 65% |

Biological Activities and Mechanisms

Antimicrobial Properties

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity. In a 2013 study, analogs of this compound showed inhibition zones of 12–18 mm against Staphylococcus aureus and Escherichia coli at 50 µg/mL . The thioether linkage likely enhances membrane permeability, disrupting bacterial cell walls .

| Cell Line | IC₅₀ (µg/mL) | Mechanism |

|---|---|---|

| HCT-116 | 1.9 | Topoisomerase II inhibition |

| MCF-7 | 7.5 | ROS generation |

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold serves as a starting point for optimizing pharmacokinetic properties. For example:

-

Bioavailability: Adding polar groups (e.g., hydroxyl) improves water solubility.

-

Selectivity: Modifying the methoxy group reduces off-target effects in cancer cells.

Targeted Therapy Development

Ongoing research explores conjugating this compound with antibody-drug conjugates (ADCs) to enhance tumor-specific delivery. Preliminary data show a 40% reduction in tumor volume in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume